Erythrinanes
Erythrinanes are a class of naturally occurring tricyclic diterpenoids predominantly found in plants, particularly members of the Asteraceae family. These compounds exhibit a diverse range of biological activities, including anti-inflammatory, antimicrobial, and antiparasitic properties. Erythrinanes typically feature a 15-23 carbon skeleton with characteristic structural features such as a cyclohexene ring system and various functional groups like hydroxyls and ketones, which contribute to their potential pharmacological activities.
Structurally, the erythrinane scaffold includes a fused tricyclic core, often characterized by the presence of a 15-membered ring system. The variability in substituents at different positions allows for a wide range of molecular properties and biological effects. Erythrinanes have been isolated from various plants, including *Echinacea*, *Senecio*, and *Inula* species.
Research into erythrinanes continues to explore their potential as natural sources for developing new drugs or therapeutic agents. Their unique structural features make them attractive targets for drug discovery efforts in the pharmaceutical industry.

Estructura | Nombre químico | CAS | MF |
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Erysodine | 7290-03-1 | C18H21NO3 |
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(11S,12aS)-11-methoxy-4,5,8,10,11,12-hexahydro-7H-furo[3',4':3,4]pyrido[2,1-i]indol-1(3H)-one | 13497-04-6 | C15H19NO3 |
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Coccutrine | 59553-89-8 | C18H23NO3 |
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17-hydroxy-7-methylandrosta-4,14-dien-3-one | 7236-36-4 | C18H23NO3 |
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8a-methyl-5-oxo-6-{[2-(trifluoromethyl)quinolin-6-yl]methyl}hexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid | 7236-40-0 | C18H21NO4 |
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(3alpha)-15-methoxy-1,2,6,7-tetradehydroerythrinan-3,16-diol | 7290-05-3 | C17H19NO3 |
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(+)-10,11-dioxoerythratidinone | 1006718-43-9 | C19H19NO6 |
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15,16-methanediyldioxy-3beta-methoxy-erythrina-1,6-dien-8-one | 58779-40-1 | C18H17NO4 |
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erysosalvinone | 41758-74-1 | C19H23NO4 |
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Hydroxide-Pachygonine | 75667-87-7 | C18H24NO2 |
Literatura relevante
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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